

Application Note & Protocol: Quantitative Analysis of Sulfaguanidine in Feed and Water Samples

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Acetamide, N-[4- [[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
CAS No.:	19077-97-5
Cat. No.:	B094512

[Get Quote](#)

Abstract

This document provides a comprehensive guide for the quantitative analysis of Sulfaguanidine, an antimicrobial agent of the sulfonamide class, in animal feed and environmental water samples.[1] Due to its widespread use in veterinary medicine for treating enteric infections, monitoring its residues in feed and water is crucial to prevent the development of antibiotic resistance and ensure food safety.[2][3][4] This application note details validated methodologies using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering protocols for both high-throughput screening and confirmatory analysis. Additionally, it covers the use of Enzyme-Linked Immunosorbent Assay (ELISA) as a rapid screening tool. The protocols are designed for researchers, scientists, and quality control professionals in the fields of drug development, food safety, and environmental monitoring.

Introduction: The Significance of Sulfaguanidine Monitoring

Sulfaguanidine is a synthetic antimicrobial agent belonging to the sulfonamide group, widely used in veterinary medicine to treat and prevent bacterial infections, particularly in livestock.[2][3][4] Its application as a feed additive for promoting growth in animals like calves and pigs has also been noted.[4] The extensive use of Sulfaguanidine can lead to the presence of its residues in animal feed and, through excretion, contamination of water sources.[5]

The presence of antimicrobial residues in the environment is a significant concern due to the potential for promoting antibiotic-resistant bacteria, which poses a threat to both human and animal health.[5] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in food products and environmental matrices.[6][7] Accurate and reliable analytical methods are therefore essential for monitoring Sulfaguanidine levels to ensure compliance with these regulations and safeguard public health.[6][8]

This guide provides detailed protocols for three distinct analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and throughput. The choice of method will depend on the specific laboratory capabilities and the required level of analysis (screening vs. confirmation).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD offers a sensitive and cost-effective method for the quantification of Sulfaguanidine, particularly after pre-column derivatization to enhance its fluorescence properties. This method is well-suited for routine monitoring in laboratories equipped with standard HPLC systems.

Principle of HPLC-FLD Analysis

This method involves the extraction of Sulfaguanidine from the sample matrix, followed by a clean-up step to remove interfering substances. The extract is then derivatized with a fluorescent agent, such as fluorescamine, which reacts with the primary amino group of Sulfaguanidine to form a highly fluorescent product. The derivatized analyte is then separated from other components by reverse-phase HPLC and detected by a fluorescence detector.

Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard.[9]

Experimental Protocol: Feed Samples

2.2.1. Materials and Reagents

- Sulfaguanidine analytical standard
- Fluorescamine
- HPLC-grade acetonitrile, methanol, ethyl acetate, and acetone
- Acetic acid and sodium acetate
- Ammonium hydroxide solution
- Milli-Q water or equivalent
- Solid-Phase Extraction (SPE) cartridges (e.g., Strata-SCX, 500 mg, 3 mL)

2.2.2. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sulfaguanidine standard in 10 mL of methanol.[9]
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 50 to 500 µg/kg.[9]
- Fluorescamine Solution: Dissolve 20 mg of fluorescamine in 5 mL of acetone. Store in a dark glass bottle at -18°C for up to 3 months.[9]

2.2.3. Sample Preparation and Extraction

- Weigh 5 g of a ground and homogenized feed sample into a 50 mL polypropylene centrifuge tube.[9]
- For recovery studies, spike blank feed samples with appropriate volumes of the working standard solutions.

- Add 20 mL of an extraction mixture (ethyl acetate/methanol/acetonitrile, 50:25:25 v/v/v) to the tube.[9]
- Shake the tube on a horizontal shaker for 30 minutes at room temperature.[9]
- Centrifuge at 3500 rpm for 10 minutes at 20°C.[9]

2.2.4. Clean-Up

- Condition a Strata-SCX SPE cartridge with 5 mL of 40% acetic acid in acetonitrile, followed by 2.5 mL of acetone, 2.5 mL of methanol, and 2.5 mL of acetonitrile.[9]
- Load the supernatant from the extraction step onto the conditioned SPE cartridge.
- Elute the analytes with 2 x 2.5 mL of a mixture of 2% ammonium solution in acetonitrile.[9]
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[9]

2.2.5. Derivatization and Analysis

- Reconstitute the dry residue in 800 μ L of acetate buffer (pH 3.5).[9]
- Add 200 μ L of the fluorescamine solution and vortex the mixture.[9]
- Allow the reaction to proceed for 15 minutes at room temperature in the dark.[9]
- Inject a 40 μ L aliquot into the HPLC-FLD system.[10]

HPLC-FLD Operating Conditions

Parameter	Condition
Column	Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[10]
Mobile Phase	Gradient elution with A: 0.08% acetic acid in water, B: acetonitrile, and C: methanol[10]
Flow Rate	0.6 mL/min[10]
Column Temperature	25°C[10]
Injection Volume	40 µL[10]
Fluorescence Detector	Excitation: 390 nm, Emission: 475 nm

Performance Characteristics

Parameter	Value Range
Limit of Detection (LOD)	34.5–79.5 µg/kg[9]
Limit of Quantification (LOQ)	41.3–89.9 µg/kg[9]
Recovery	79.3–114.0%[10]
Precision (RSD)	Repeatability: 2.7–9.1%, Reproducibility: 5.9–14.9%[10]

Workflow for HPLC-FLD Analysis of Sulfaguanidine in Feed



[Click to download full resolution via product page](#)

Caption: Workflow for Sulfaguanidine analysis in feed by HPLC-FLD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of veterinary drug residues due to its exceptional sensitivity and selectivity.^[8] It allows for the simultaneous determination of multiple sulfonamides at very low concentrations.

Principle of LC-MS/MS Analysis

This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After extraction and clean-up, the sample extract is injected into the LC system, where Sulfaguanidine is separated from other matrix components. The analyte then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and the precursor ion is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification.^{[11][12]}

Experimental Protocol: Water Samples

3.2.1. Materials and Reagents

- Sulfaguanidine analytical standard
- LC-MS grade methanol, acetonitrile, and water
- Formic acid and ammonium hydroxide
- Disodium ethylenediaminetetraacetate (Na₂EDTA)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 mL, 500 mg)

3.2.2. Standard Solution Preparation

- Stock Solution (1 mg/mL): Prepare individual stock solutions of Sulfaguanidine in methanol.^[5]

- Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions in methanol to cover the desired calibration range (e.g., 0.5 to 100 µg/L).[12]

3.2.3. Sample Preparation and Extraction

- Measure 500 mL of the water sample.[13]
- Add 0.25 g of Na₂EDTA and dissolve completely.[13]
- Adjust the sample pH to between 4 and 7 using diluted HCl.[13]
- Condition an Oasis HLB SPE cartridge with 6 mL of methanol, followed by 6 mL of water.[13]
- Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.[13]
- Wash the cartridge with 6 mL of water and then dry it completely under high vacuum.[13]
- Elute the analytes with 2 x 4 mL of methanol.[13]
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[13]
- Reconstitute the residue in 1 mL of 1:1 methanol:water.[13]
- Filter the reconstituted sample through a 0.2 µm nylon syringe filter before analysis.[13]

Experimental Protocol: Feed Samples

3.3.1. Materials and Reagents

- Sulfaguanidine analytical standard
- LC-MS grade acetonitrile and water
- Formic acid
- Basic alumina SPE columns

3.3.2. Sample Preparation and Extraction

- Weigh 2-5 g of the homogenized feed sample into a 150 mL conical flask.[7]
- Add 50 mL of acetonitrile and shake for 25 minutes.[7]
- Centrifuge at 8000 rpm for 10 minutes at 4°C.[7]
- Precondition a basic alumina SPE column with 5 mL of acetonitrile.[7]
- Load an appropriate volume of the supernatant (1-10 mL depending on the feed type) onto the column.[7]
- Wash the column with 5 mL of acetonitrile.[7]
- Elute the analytes with 4 mL of 10% acetonitrile in 0.4% formic acid.[7]
- Filter the eluate through a 0.22 µm microporous film before injection.[7]

LC-MS/MS Operating Conditions

Parameter	Water Samples	Feed Samples
LC Column	C18 column (e.g., 2.1 x 100 mm, 1.8 µm)	Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase	A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid (gradient)	A: Water with 0.4% formic acid, B: Acetonitrile (gradient) [7]
Flow Rate	0.2-0.4 mL/min	0.3 mL/min
Column Temp.	35-40°C	35°C[7]
Injection Vol.	5-20 µL	10 µL[7]
Ionization	Positive Electrospray (ESI+)	Positive Electrospray (ESI+)
MS Mode	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)

Sulfaguanidine MRM Transitions (Example)

Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
---------------------	---------------------	---------------------

| 215.1 | 156.1 | 92.1 |

Performance Characteristics

Parameter	Water Samples	Feed Samples
LOD	0.3–1.9 ng/L[13]	-
LOQ	1.2–7.6 ng/L[13]	0.5–20 µg/kg[7]
Recovery	74.3–118%[13]	80–120%[7]
Linearity (R ²)	> 0.998[12]	> 0.996[7]

Workflow for LC-MS/MS Analysis of Sulfaguanidine in Water



[Click to download full resolution via product page](#)

Caption: Workflow for Sulfaguanidine analysis in water by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid, high-throughput screening method ideal for analyzing a large number of samples.[14][15] It is based on the principle of antigen-antibody reaction and provides a semi-quantitative or quantitative result.

Principle of ELISA

Competitive ELISA kits are commonly used for sulfonamide analysis.[4] The wells of a microplate are coated with a sulfonamide antigen. When the sample and an enzyme-

conjugated antibody are added, the Sulfaguanidine in the sample competes with the coated antigen for binding to the antibody. After an incubation and washing step, a substrate is added, which produces a color change. The intensity of the color is inversely proportional to the concentration of Sulfaguanidine in the sample.

General Protocol (Refer to Kit Manufacturer's Instructions)

- **Sample Preparation:** Extraction procedures are typically simpler than for chromatographic methods and are specified in the kit manual. This may involve a simple solvent extraction followed by dilution.
- **Assay Procedure:**
 - Add standards and prepared samples to the appropriate wells.
 - Add the enzyme-conjugated antibody.
 - Incubate as per the kit instructions.
 - Wash the plate to remove unbound reagents.
 - Add the substrate solution and incubate for color development.
 - Stop the reaction and read the absorbance using a microplate reader.
- **Quantification:** A standard curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of Sulfaguanidine in the samples is then determined from this curve.

Performance Characteristics (Example)

Parameter	Feed Samples
Limit of Detection (LOD)	1 ppb[14]
Recovery Rate	70-120%[14]

Note: ELISA results, especially positives, should be confirmed by a confirmatory method like LC-MS/MS.

Method Validation and Quality Control

All analytical methods used for regulatory purposes must be properly validated to ensure the reliability of the results.[6][8] Key validation parameters, in accordance with guidelines such as those from the Codex Alimentarius Commission or ISO, include:[6][16][17][18]

- **Linearity:** The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[8][16]
- **Accuracy (Recovery):** The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.[16]
- **Precision (Repeatability and Reproducibility):** The degree of agreement among a series of measurements.[16]
- **Limit of Detection (LOD):** The lowest concentration of an analyte that can be reliably detected.[16]
- **Limit of Quantification (LOQ):** The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[16]
- **Selectivity/Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

Regular analysis of quality control (QC) samples, such as fortified blanks and certified reference materials (if available), is essential for monitoring method performance over time.

Conclusion

This application note provides detailed and validated protocols for the quantitative analysis of Sulfaguanidine in feed and water samples. The choice between HPLC-FLD, LC-MS/MS, and ELISA depends on the specific requirements of the analysis, including desired sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS stands as the most robust and reliable method for confirmatory analysis, offering the highest sensitivity and

specificity. HPLC-FLD provides a reliable and more accessible alternative for routine quantification, while ELISA serves as an excellent tool for rapid screening of a large number of samples. Proper method validation and adherence to quality control procedures are paramount to ensure the generation of accurate and defensible data for regulatory compliance and risk assessment.

References

- Gros M, Petrović M, Barceló D. Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS). *J Chromatogr A*. 2010 Apr 15;1217(16):2539-48. Available from: [\[Link\]](#)
- Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Application Note. Available from: [\[Link\]](#)
- Wu M, Wu C, Zhao L. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Application Note. Available from: [\[Link\]](#)
- Jung J, Kim Y, Kim J, Choi K. The LC/MS operation conditions for the determination of sulfonamides in water. ResearchGate. 2008 Feb. Available from: [\[Link\]](#)
- Food and Agriculture Organization of the United Nations. VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. 1997 Dec 4. Available from: [\[Link\]](#)
- Li Y, et al. Simultaneous Determination of 16 Sulfonamides in Animal Feeds by UHPLC–MS–MS. *J AOAC Int*. 2013 Nov-Dec;96(6):1253-60. Available from: [\[Link\]](#)
- United States Department of Agriculture Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. USDA FSIS. 2009 Sep 25. Available from: [\[Link\]](#)
- Pietron W, et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. *Molecules*. 2019 Jan 28;24(3):478. Available from: [\[Link\]](#)

- World Organisation for Animal Health (OIE). Guidelines for the validation of analytical methods used in residue studies in animal tissues. OIE Regional Representation for the Americas. Available from: [\[Link\]](#)
- Ellis RL. Validation and harmonization of analytical methods for residue detection at the international level. Rev Sci Tech. 1994 Dec;13(4):1157-68. Available from: [\[Link\]](#)
- Christophoridis C, et al. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods. 2020 Oct 16;9(10):1481. Available from: [\[Link\]](#)
- Kowalczyk E, et al. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. J Vet Res. 2019 Sep;63(3):351-358. Available from: [\[Link\]](#)
- Przeniosło-Siwczyńska M, et al. Determination of sulfaguanidine in medicated feedingstuffs by liquid chromatography-mass spectrometry. ResearchGate. 2011 Aug. Available from: [\[Link\]](#)
- Pietron W, et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Semantic Scholar. 2019 Jan 28. Available from: [\[Link\]](#)
- Christophoridis C, et al. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. ResearchGate. 2020 Oct. Available from: [\[Link\]](#)
- Pietron W, et al. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules. 2021 Jun 22;26(13):3791. Available from: [\[Link\]](#)
- de Oliveira MF, et al. Determination of Sulfaguanidine in Food and Veterinary Pharmaceuticals by Flow Injection Analysis with Spectrophotometric Detection. ResearchGate. 2018 Jan. Available from: [\[Link\]](#)
- Kowalczyk E, et al. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. J Vet Res. 2019 Sep;63(3):351-358. Available from: [\[Link\]](#)

- Ministry of Health, Labour and Welfare, Japan. Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Available from: [\[Link\]](#)
- da Silva RC, et al. Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. IOSR Journal of Environmental Science, Toxicology and Food Technology. 2024 Dec; 18(1): 01-11. Available from: [\[Link\]](#)
- Skyray Instrument. ISO 29201 Veterinary Drug Residue Detection in Fish. Available from: [\[Link\]](#)
- Pietron W, et al. Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. ResearchGate. 2014. Available from: [\[Link\]](#)
- Pietron W, et al. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. 2020 Jun 25;25(12):2905. Available from: [\[Link\]](#)
- Meizheng. Sulfonamides ELISA Test Kit. Available from: [\[Link\]](#)
- Biopanda Reagents Ltd. Sulfonamides ELISA kit. Available from: [\[Link\]](#)
- Elabscience. SAs (Sulfonamides) ELISA Kit (E-FS-E072). Available from: [\[Link\]](#)
- International Atomic Energy Agency. Manual of Standard Operating Procedures for Veterinary Drug Residue Analysis. IAEA. 2013. Available from: [\[Link\]](#)
- Cusabio. Elisa Kits for Food Safety & Drug Residues Test. Available from: [\[Link\]](#)
- U.S. Food and Drug Administration. 21 CFR Part 573 -- Food Additives Permitted in Feed and Drinking Water of Animals. Electronic Code of Federal Regulations. Available from: [\[Link\]](#)
- Sky Bear Technical Standards. ISO 23758:2021 Guidelines for the validation of qualitative screening methods for the detection of residues of veterinary drugs in milk and milk products. 2021 Aug 4. Available from: [\[Link\]](#)
- European Food Safety Authority. Maximum levels of cross-contamination for 24 antimicrobial active substances in non-target feed. Part 11: Sulfonamides. EFSA Journal.

2021;19(S1):e190111. Available from: [\[Link\]](#)

- AOAC INTERNATIONAL. Official Methods of Analysis of AOAC INTERNATIONAL. Oxford Academic. 2023 Jan 4. Available from: [\[Link\]](#)
- ASEAN. ASEAN Guideline on Techniques for Veterinary Drug Residue Detection in Aquaculture Products. Available from: [\[Link\]](#)
- GMP+ International. TS1.5 - Specific feed safety limits. 2024 Jan 1. Available from: [\[Link\]](#)
- AOAC INTERNATIONAL. AOAC SMPR® 2023.002 Standard Method Performance Requirements (SMPRs®) for Pyrrolizidine Alkaloids in Teas, Herbal Infusions, Dried Herbs, Seed Spices, Honey, and Botanical Dietary Supplements and Ingredients. Available from: [\[Link\]](#)
- EAS Consulting Group. Animal Feed Regulatory Pathways. Available from: [\[Link\]](#)
- AOAC INTERNATIONAL. In Food & Agriculture, We Set the Standard. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]
- 3. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]
- 4. Sulfonamides ELISA Test Kit [mzfoodtest.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]

- [7. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [8. iosrjournals.org \[iosrjournals.org\]](https://iosrjournals.org)
- [9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/311111111/)
- [10. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [11. Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry \(SPE-LC-MS/MS\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/311111111/)
- [12. hpst.cz \[hpst.cz\]](https://hpst.cz)
- [13. agilent.com \[agilent.com\]](https://agilent.com)
- [14. Biopanda ® Reagents Ltd - Sulfonamides ELISA kit \[biopanda.co.uk\]](https://biopanda.co.uk)
- [15. cusabio.com \[cusabio.com\]](https://cusabio.com)
- [16. rr-americas.woah.org \[rr-americas.woah.org\]](https://rr-americas.woah.org)
- [17. mhlw.go.jp \[mhlw.go.jp\]](https://mhlw.go.jp)
- [18. testinglab.com \[testinglab.com\]](https://testinglab.com)
- To cite this document: BenchChem. [Application Note & Protocol: Quantitative Analysis of Sulfaguanidine in Feed and Water Samples]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094512/docs#application-note-protocol-quantitative-analysis-of-sulfaguanidine-in-feed-and-water-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)